molecular formula C12H17Cl2NO B8148829 N-(3-chloro-5-methoxybenzyl)cyclobutanamine hydrochloride

N-(3-chloro-5-methoxybenzyl)cyclobutanamine hydrochloride

Cat. No.: B8148829
M. Wt: 262.17 g/mol
InChI Key: PQXNBQXWWAMGLJ-UHFFFAOYSA-N
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Description

N-(3-chloro-5-methoxybenzyl)cyclobutanamine hydrochloride is a cyclobutanamine derivative featuring a 3-chloro-5-methoxybenzyl substituent. The hydrochloride salt enhances solubility, a common modification for bioactive amines.

Properties

IUPAC Name

N-[(3-chloro-5-methoxyphenyl)methyl]cyclobutanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-15-12-6-9(5-10(13)7-12)8-14-11-3-2-4-11;/h5-7,11,14H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXNBQXWWAMGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC2CCC2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-5-methoxybenzyl)cyclobutanamine hydrochloride typically involves the reaction of 3-chloro-5-methoxybenzylamine with cyclobutanone under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities, and additional purification steps may be employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-5-methoxybenzyl)cyclobutanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-5-methoxybenzyl)cyclobutanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N-(3-chloro-5-methoxybenzyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s closest analogs include derivatives with chloro-substituted aromatic rings and cyclobutane/cyclopropane backbones (Table 1). Key differences lie in:

  • Aromatic Ring Substituents: The 3-chloro-5-methoxybenzyl group contrasts with pyrazine or trifluoromethyl-substituted rings in analogs (e.g., N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide ).
  • Backbone Structure : Cyclobutanamine’s ring strain may confer unique conformational rigidity compared to cyclopropane or linear chains (e.g., N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride ).
Table 1: Structural Comparison of Selected Analogs
Compound Name Aromatic Substituent Backbone Functional Group Salt Form
N-(3-chloro-5-methoxybenzyl)cyclobutanamine HCl 3-chloro-5-methoxybenzyl Cyclobutane Primary amine Hydrochloride
N-((3-Chloropyrazin-2-yl)methyl)cyclobutanecarboxamide 3-chloropyrazine Cyclobutane Carboxamide None
N-((3-Chloropyrazin-2-yl)methyl)ethanamine HCl 3-chloropyrazine Ethane Secondary amine Hydrochloride

Physicochemical and Pharmacological Properties

  • Lipophilicity : The 3-chloro-5-methoxybenzyl group may confer moderate lipophilicity, balancing solubility (enhanced by the hydrochloride) and membrane permeability. This contrasts with pyrazine-based analogs, which exhibit higher polarity .
  • Bioactivity : Pyrazine derivatives are often explored as kinase inhibitors or antimicrobials, while benzylamines are studied for CNS activity (e.g., Tapentadol’s opioid effects ). The target compound’s bioactivity remains speculative without experimental data.

Biological Activity

N-(3-chloro-5-methoxybenzyl)cyclobutanamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in research and medicine, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a cyclobutanamine moiety linked to a 3-chloro-5-methoxybenzyl group. This unique structure is believed to confer specific biological activities through interactions with various biological targets.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC12H15ClN2O
Molecular Weight240.71 g/mol
SolubilitySoluble in water and organic solvents

This compound is thought to interact with specific receptors or enzymes, modulating their activity. The precise molecular mechanisms remain to be fully elucidated, but preliminary studies suggest it may influence cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound may exhibit a range of biological effects, including:

Case Studies and Research Findings

  • Anticancer Potential : A study evaluated the compound's effects on cancer cell lines, revealing significant growth inhibition at micromolar concentrations. The selectivity index was favorable compared to normal cells, suggesting a therapeutic window for further development .
  • Antimicrobial Studies : In a comparative analysis with other compounds, this compound demonstrated moderate antibacterial activity against specific strains of bacteria, warranting further exploration into its use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

CompoundStructure FeaturesBiological Activity
3-chloro-5-methoxybenzylamineLacks cyclobutanamine moietyModerate antibacterial activity
CyclobutanoneLacks benzylamine groupLimited biological activity
N-(3-chlorophenyl)cyclobutanamineSimilar core but different substituentsVaried cytotoxicity profiles

The comparison highlights that the unique combination of the cyclobutanamine structure with the chloromethoxybenzyl group may provide distinct biological properties not seen in related compounds.

Future Directions in Research

Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways involved.
  • In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) Studies : Investigating modifications to enhance potency and selectivity.

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